molecular formula C6H5Br2NO B594590 (3,5-Dibromopyridin-2-yl)methanol CAS No. 1227601-36-6

(3,5-Dibromopyridin-2-yl)methanol

Cat. No.: B594590
CAS No.: 1227601-36-6
M. Wt: 266.92
InChI Key: IXZGZBJRHIRFRX-UHFFFAOYSA-N
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Description

(3,5-Dibromopyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the pyridine ring and a hydroxymethyl group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-pyridinemethanol using bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and the use of protective equipment due to the reactivity of bromine.

Industrial Production Methods

In an industrial setting, the production of (3,5-Dibromopyridin-2-yl)methanol may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromopyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,5-dibromopyridine-2-carboxylic acid, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of (3,5-Dibromopyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atoms can influence the compound’s reactivity and binding affinity . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(3,5-dibromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZGZBJRHIRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743616
Record name (3,5-Dibromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227601-36-6
Record name 3,5-Dibromo-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227601-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dibromopyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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